Direct Comparison: Synthetic Yield of 2-Hydroxy-5,6-diarylnicotinonitriles vs. Deoxybenzoin-Derived Analogues
The synthesis of 2-hydroxy-5,6-diarylnicotinonitriles using 2-Hydroxynicotinonitrile as a key intermediate proceeds with good yields via the reaction of β-chloroenones with malononitrile [1]. This methodology is directly compared to the traditional method of synthesizing similar 5,6-diarylnicotinonitriles using deoxybenzoins, which is reported to be a 'long hauling work' process resulting in 'very low' yields [1]. The study establishes that the β-chloroenone route, which utilizes the 2-hydroxynicotinonitrile scaffold, provides a more efficient and higher-yielding alternative for accessing this class of compounds, representing a clear procurement advantage for researchers aiming to synthesize diarylnicotinonitriles [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Good yields (qualitative) |
| Comparator Or Baseline | Deoxybenzoin-derived 5,6-diarylnicotinonitriles |
| Quantified Difference | Very low yields (qualitative) |
| Conditions | β-chloroenone + malononitrile (ammonium acetate/acetic acid) vs. deoxybenzoin-based methods |
Why This Matters
A higher-yielding synthetic route directly translates to lower cost per gram of advanced intermediates and greater feasibility for scale-up, making this compound a more efficient starting material for medicinal chemistry campaigns.
- [1] Mathew, P., et al. 'Synthesis of 2-hydroxy-5,6-diarylnicotinonitriles and 2-chloro-5,6-diarylnicotinonitriles from β-chloroenones.' Tetrahedron, 2014, 70(37), 6450-6456. View Source
